CUDC-427

Description

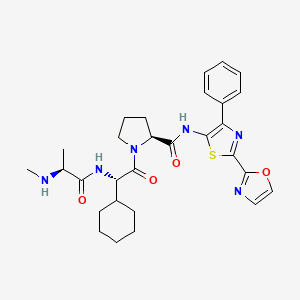

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHPBORBOJIXSQ-HARLFGEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446182-94-0 | |

| Record name | GDC-0917 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446182940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0917 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12336 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0917 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWH46ZDG32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CUDC-427 Mechanism of Action in Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUDC-427, also known as GDC-0917, is an orally bioavailable, monovalent small molecule that functions as a second-generation mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO).[1] It is a potent, pan-selective antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial negative regulators of apoptosis that are frequently overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: IAP Antagonism

This compound exerts its pro-apoptotic effects by binding to the Smac binding groove within the Baculoviral IAP Repeat (BIR) domains of several key IAP family members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] This binding competitively inhibits the anti-apoptotic functions of these proteins, thereby lowering the threshold for apoptosis induction.

Targeting XIAP

XIAP is a potent endogenous inhibitor of caspases, directly binding to and neutralizing the activity of effector caspases-3 and -7, as well as the initiator caspase-9. By binding to the BIR2 and BIR3 domains of XIAP, this compound prevents this interaction, liberating active caspases and allowing the apoptotic cascade to proceed.

Targeting cIAP1 and cIAP2

This compound's interaction with cIAP1 and cIAP2 leads to their rapid auto-ubiquitination and subsequent proteasomal degradation.[2][3] These cIAPs are critical components of the tumor necrosis factor-alpha (TNFα) signaling pathway. Their degradation upon this compound treatment has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), triggering the non-canonical NF-κB pathway.

-

Formation of a Pro-Apoptotic Complex: The loss of cIAP1/2 allows for the formation of a cytosolic pro-apoptotic complex (Complex II), consisting of RIPK1, FADD, and pro-caspase-8, leading to the activation of caspase-8 and initiation of the extrinsic apoptotic pathway.[2]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.

| Target IAP | Binding Affinity (Ki) | Reference(s) |

| cIAP1 | < 60 nM | [4] |

| cIAP2 | < 60 nM | [4] |

| XIAP | < 60 nM | [4] |

| ML-IAP | < 60 nM | [4] |

Table 1: Binding Affinities of this compound for IAP Proteins.

| Cell Line | Cancer Type | IC50 | Reference(s) |

| MDA-MB-231 | Breast Cancer | 3.04 µM | [5] |

| WSU-DLCL2 | Lymphoma | 4.26 µM | [5] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound to induce apoptosis.

References

- 1. Facebook [cancer.gov]

- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CUDC-427: An In-Depth Technical Guide to a Potent SMAC Mimetic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-427, a second-generation, orally available, monovalent Small Molecule IAP (Inhibitor of Apoptosis Proteins) Antagonist, also known as a SMAC mimetic, has emerged as a promising agent in oncology research. By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound targets and inhibits key members of the IAP family, namely XIAP, cIAP1, and cIAP2. This action liberates caspases from IAP-mediated inhibition, thereby promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Antagonism of Inhibitor of Apoptosis Proteins (IAPs)

This compound functions as a pan-IAP inhibitor, binding to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2 with high affinity. This binding competitively displaces pro-caspases that are sequestered by IAPs, leading to the activation of the caspase cascade and subsequent apoptosis. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation has a dual effect: it further prevents caspase inhibition and it stabilizes NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway, which can contribute to an anti-tumor immune response.

Signaling Pathway Diagram

Caption: this compound mechanism of action.

Quantitative Data

Table 1: Biochemical Activity of this compound

| Target | Binding Affinity (Ki) | Assay Method |

| XIAP | < 60 nM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| cIAP1 | < 60 nM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| cIAP2 | < 60 nM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| ML-IAP | < 60 nM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| MDA-MB-231 | Breast Cancer | 3.04[2] | Cell Viability Assay |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 4.26[2] | Cell Viability Assay |

Experimental Protocols

IAP Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of this compound for IAP proteins.

Materials:

-

Recombinant human IAP proteins (XIAP, cIAP1, cIAP2) with a purification tag (e.g., GST or His).

-

Biotinylated SMAC peptide probe.

-

Europium-labeled anti-tag antibody (e.g., anti-GST-Eu).

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

This compound compound.

-

384-well low-volume black plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the IAP protein, biotinylated SMAC probe, and this compound at various concentrations.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Add a pre-mixed solution of Europium-labeled anti-tag antibody and streptavidin-conjugated acceptor fluorophore.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the measurement of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound compound.

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Tumor Xenograft Study

This protocol outlines a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line (e.g., MDA-MB-231).

-

Matrigel (or similar basement membrane matrix).

-

This compound compound.

-

Vehicle for this compound administration.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle) to the respective groups at a specified dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a defined period or until tumors in the control group reach a humane endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow.

Conclusion

This compound is a potent and selective SMAC mimetic compound with demonstrated preclinical activity. Its ability to antagonize multiple IAP proteins and induce apoptosis in cancer cells makes it a valuable tool for cancer research and a potential candidate for clinical development, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound.

References

CUDC-427: A Technical Overview of its IAP Inhibitor Specificity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUDC-427, also known as GDC-0917, is a potent, orally available, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO). It functions as a pan-selective inhibitor of Apoptosis Proteins (IAPs), a family of endogenous regulators of apoptosis that are frequently overexpressed in cancer cells, contributing to tumor survival and drug resistance. By targeting IAPs, this compound aims to restore the natural apoptotic signaling pathways within malignant cells. This technical guide provides an in-depth analysis of the specificity profile of this compound, detailing its binding affinities, cellular activities, and the experimental methodologies used for their determination.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by binding to the Smac binding groove within the Baculoviral IAP Repeat (BIR) domains of various IAP proteins, most notably X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). This binding competitively inhibits the interaction of IAPs with caspases, thereby liberating these key executioners of apoptosis. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation is crucial for the activation of the non-canonical NF-κB pathway and for sensitizing cells to tumor necrosis factor-alpha (TNFα)-induced apoptosis. In TNFα-competent environments, the degradation of cIAPs leads to the formation of a RIPK1-dependent caspase-8-activating complex, triggering extrinsic apoptosis.

Quantitative Specificity Profile

Table 1: Reported Binding Affinities of this compound and a Structurally Similar IAP Inhibitor

| IAP Protein | This compound (GDC-0917) Ki (nM) | GDC-0152 Ki (nM) |

| XIAP | < 60 | 28 |

| cIAP1 | < 60 | 17 |

| cIAP2 | < 60 | 43 |

| ML-IAP | < 60 | 14 |

Note: The Ki values for this compound are reported as a general range. The values for GDC-0152 are provided for comparative context due to its structural similarity and shared pan-selective profile.

Cellular Activity

The in vitro efficacy of this compound has been demonstrated across a range of cancer cell lines. Its activity is often assessed by measuring the reduction in cell viability or the induction of apoptosis.

Table 2: Cellular Activity of this compound in Representative Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 3.04 |

| WSU-DLCL2 | Lymphoma | 4.26 |

Experimental Protocols

Biochemical Binding Affinity Assays

The binding affinity of this compound to IAP proteins is typically determined using in vitro biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.

General Protocol for TR-FRET-based IAP Binding Assay:

-

Reagents:

-

Recombinant human IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) with a tag (e.g., His-tag).

-

A fluorescently labeled Smac-derived peptide probe (e.g., labeled with a fluorescent acceptor like Cy5).

-

A lanthanide-labeled antibody or molecule that binds to the IAP protein tag (e.g., Europium-labeled anti-His antibody, serving as the FRET donor).

-

This compound or other test compounds.

-

Assay buffer.

-

-

Procedure:

-

The tagged IAP protein, the fluorescent Smac peptide, and the lanthanide-labeled binder are combined in a microplate well.

-

This compound is added in a serial dilution to compete with the Smac peptide for binding to the IAP protein.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader. Excitation of the donor (Europium) results in energy transfer to the acceptor (Cy5) only when they are in close proximity (i.e., when the Smac peptide is bound to the IAP protein).

-

The decrease in the FRET signal with increasing concentrations of this compound is used to calculate the IC50, which can then be converted to a Ki value.

-

General Protocol for AlphaScreen-based IAP Binding Assay:

-

Reagents:

-

Recombinant IAP protein and a Smac-derived peptide, each with a different tag (e.g., GST-tag and biotin-tag, respectively).

-

AlphaScreen donor beads (e.g., streptavidin-coated) and acceptor beads (e.g., anti-GST antibody-coated).

-

This compound or other test compounds.

-

Assay buffer.

-

-

Procedure:

-

The tagged IAP protein and Smac peptide are incubated with the corresponding donor and acceptor beads.

-

This compound is added in a serial dilution to compete for binding.

-

Upon illumination at 680 nm, the donor beads generate singlet oxygen, which can travel a short distance to activate the acceptor beads, resulting in a chemiluminescent signal if the beads are in close proximity (i.e., the IAP and Smac peptide are bound).

-

The reduction in the AlphaScreen signal with increasing concentrations of this compound is used to determine its inhibitory potency.

-

Cellular Viability Assay

The effect of this compound on cancer cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Cell Viability Assay:

-

Cell Plating:

-

Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, a sterile MTT solution is added to each well.

-

The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are corrected for background and normalized to the vehicle control.

-

The IC50 value, the concentration of this compound that inhibits cell viability by 50%, is calculated from the dose-response curve.

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

An In-depth Technical Guide to the Downstream Signaling Pathways of CUDC-427

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-427, also known as GDC-0917, is a potent, orally bioavailable, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac). It functions as a pan-inhibitor of Apoptosis Proteins (IAPs), targeting key members of this family including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1] By antagonizing these proteins, which are frequently overexpressed in cancer cells to suppress apoptosis, this compound reactivates programmed cell death. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the molecular cascades involved.

Mechanism of Action

This compound mimics the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile) of endogenous Smac/DIABLO, enabling it to bind to the baculoviral IAP repeat (BIR) domains of IAP proteins.[2] This interaction disrupts the inhibitory functions of IAPs, primarily leading to the induction of apoptosis through two interconnected signaling pathways: the activation of the non-canonical Nuclear Factor-kappa B (NF-κB) pathway and the sensitization of tumor cells to Tumor Necrosis Factor-alpha (TNFα)-mediated apoptosis.

Inhibition of IAP Proteins

This compound exhibits potent binding affinity for the BIR domains of cIAP1, cIAP2, and XIAP. This binding prevents XIAP from inhibiting effector caspases (caspase-3, -7) and initiator caspase-9.[3] More significantly, the binding of this compound to cIAP1 and cIAP2, which possess E3 ubiquitin ligase activity, induces a conformational change that promotes their auto-ubiquitination and subsequent rapid degradation by the proteasome.[4][5]

Table 1: Binding Affinity of this compound for IAP Proteins

| IAP Protein | Binding Affinity (Ki) |

| cIAP1 | < 60 nM |

| cIAP2 | < 60 nM |

| XIAP | < 60 nM |

| ML-IAP | < 60 nM |

| Source: Future Therapeutic Directions for Smac-Mimetics - PMC - NIH[1] |

Quantitative Effects on cIAP1 Degradation

The induction of cIAP1 degradation by this compound is a critical event in its mechanism of action. This effect has been quantified in various cell types, demonstrating a potent and concentration-dependent reduction in cIAP1 protein levels.

Table 2: this compound-Mediated cIAP1 Degradation

| Cell Type | Concentration | % Inhibition of cIAP1 |

| Peripheral Blood Mononuclear Cells (PBMCs) | > 0.1 µM | > 80% |

| Source: this compound (GDC-0917) | IAP Inhibitor - MedchemExpress.com[1] |

Core Downstream Signaling Pathways

The degradation of cIAP1 and cIAP2 by this compound initiates a cascade of downstream signaling events, primarily converging on the NF-κB pathway and TNFα-mediated apoptosis.

Activation of the Non-Canonical NF-κB Pathway

Under normal conditions, a complex of TRAF2, TRAF3, and cIAP1/2 targets NF-κB-inducing kinase (NIK) for continuous proteasomal degradation, keeping the non-canonical NF-κB pathway inactive.[6][7] The this compound-induced degradation of cIAP1/2 disrupts this complex, leading to the stabilization and accumulation of NIK.[6][7] Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates p100, leading to its processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to activate the transcription of target genes, including those involved in inflammation and cell survival.[8]

Sensitization to TNFα-Induced Apoptosis

In many cancer cells, TNFα signaling primarily promotes survival through the canonical NF-κB pathway. However, in the presence of this compound, this signaling is rewired towards apoptosis. The degradation of cIAP1/2 prevents the recruitment of the survival signaling complex to the TNF receptor 1 (TNFR1). This allows for the formation of a pro-apoptotic complex, known as the ripoptosome or Complex II, which consists of RIPK1, FADD, and pro-caspase-8.[5][9] The proximity of pro-caspase-8 molecules within this complex leads to their auto-cleavage and activation. Active caspase-8 then initiates a downstream caspase cascade, cleaving and activating effector caspases like caspase-3 and -7, which execute apoptosis by cleaving cellular substrates such as PARP.[10]

In Vitro Efficacy and Apoptosis Induction

The cytotoxic and pro-apoptotic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a single agent in susceptible cell lines.

Table 3: IC50 Values of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 3.04 |

| WSU-DLCL | Lymphoma | 4.26 |

| Source: Abstract 917: Post-treatment changes in levels of TNF family ligands and XIAP may predict sensitivity to IAP antagonist this compound - ResearchGate[11] |

The induction of apoptosis by this compound is dose-dependent and characterized by the activation of key apoptotic markers.

Table 4: Quantitative Apoptosis Induction by a Smac Mimetic

| Cell Line | Treatment | Concentration | Effect |

| MDA-MB-231 | Compound 5 (Smac Mimetic) | 100-300 nM | Significant apoptosis induction |

| SK-OV-3 | Compound 5 (Smac Mimetic) | 100-300 nM | Significant apoptosis induction |

| Note: Compound 5 is a potent Smac mimetic with a similar mechanism of action to this compound. Source: Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins - NIH[10] |

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde or 100% methanol)

-

0.5% Crystal Violet staining solution

-

Solubilization solution (e.g., 10% acetic acid or methanol)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Treat cells with a serial dilution of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Gently wash the cells with PBS.

-

Fix the cells by adding the fixing solution and incubating for 15-20 minutes at room temperature.

-

Wash the plates with water to remove the fixative.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding the solubilization solution to each well and incubating on a shaker for 15-20 minutes.

-

Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for cIAP1 and Cleaved Caspase-3

This protocol is used to detect the degradation of cIAP1 and the activation of caspase-3 in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cIAP1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the dependence of many cancers on IAP-mediated survival. Its primary downstream effects are the degradation of cIAP1/2, which leads to the activation of the non-canonical NF-κB pathway and, crucially, sensitizes tumor cells to TNFα-induced apoptosis. This dual mechanism of action underscores the potential of this compound as a monotherapy in susceptible cancer types and in combination with other anti-cancer agents. The experimental protocols detailed herein provide a framework for researchers to further investigate the intricate signaling pathways modulated by this promising IAP antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interconnections between apoptotic, autophagic and necrotic pathways: implications for cancer therapy development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [repository.upenn.edu]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CUDC-427: A Potent Antagonist of XIAP, cIAP1, and cIAP2 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-427, also known as GDC-0917, is a potent, orally available, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac). It is designed to antagonize the function of key members of the Inhibitor of Apoptosis (IAP) protein family, namely X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These IAP proteins are frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. By mimicking the endogenous IAP antagonist Smac, this compound restores apoptotic signaling pathways, making it a promising candidate for cancer treatment. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, target binding affinities, and detailed experimental protocols for its evaluation.

Introduction

The evasion of apoptosis is a hallmark of cancer. The Inhibitor of Apoptosis (IAP) proteins are key regulators of this process, acting as endogenous brakes on programmed cell death. XIAP directly binds to and inhibits caspases-3, -7, and -9, the executioners of apoptosis. cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that regulate cell signaling pathways, including the NF-κB pathway, which promotes cell survival. The overexpression of these IAPs in tumor cells confers a survival advantage and resistance to conventional cancer therapies.

This compound is a second-generation, pan-selective IAP antagonist that was designed to mimic the N-terminal tetrapeptide (AVPI) of mature Smac/DIABLO, an endogenous antagonist of IAPs.[1] By binding to the baculoviral IAP repeat (BIR) domains of XIAP, cIAP1, and cIAP2, this compound relieves the inhibition of caspases and induces the degradation of cIAPs, thereby promoting apoptosis in cancer cells.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action that involves both the promotion of apoptosis and the modulation of cell signaling pathways.

2.1. Direct Antagonism of XIAP: this compound binds to the BIR2 and BIR3 domains of XIAP, preventing it from binding to and inhibiting caspases-3, -7, and -9. This releases the brakes on the execution phase of apoptosis, allowing for the proteolytic cascade that leads to cell death.

2.2. Degradation of cIAP1 and cIAP2 and Activation of NF-κB: The binding of this compound to the BIR domains of cIAP1 and cIAP2 induces a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 and cIAP2 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway. This pathway is involved in various cellular processes, including inflammation and immunity.

-

Induction of TNFα-dependent Apoptosis: In many cancer cells, the degradation of cIAPs leads to the production of tumor necrosis factor-alpha (TNFα). In the presence of IAP antagonists like this compound, TNFα signaling switches from a pro-survival to a pro-apoptotic response, leading to caspase-8-mediated cell death.

Quantitative Data

This compound is a pan-selective IAP antagonist with high affinity for its target proteins.

| Target Protein | Binding Affinity (Ki) | Reference |

| cIAP1 | < 60 nM | [2] |

| cIAP2 | < 60 nM | [2] |

| XIAP | < 60 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IAP Binding

This assay is used to determine the binding affinity of this compound to the BIR domains of XIAP, cIAP1, and cIAP2.

Principle: The assay is a competitive binding assay. A biotinylated Smac-derived peptide is incubated with the GST-tagged BIR domain of the IAP protein and a Europium cryptate-labeled anti-GST antibody (donor). Streptavidin-XL665 (acceptor) is also added. When the Smac peptide is bound to the BIR domain, the donor and acceptor are in close proximity, resulting in a high FRET signal. This compound competes with the Smac peptide for binding to the BIR domain, leading to a decrease in the FRET signal.

Protocol:

-

Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 1 mM DTT.

-

In a 384-well low-volume white plate, add 2 µL of this compound at various concentrations.

-

Add 2 µL of a solution containing the GST-tagged IAP BIR domain (final concentration 5 nM) and the biotinylated Smac peptide (final concentration 10 nM).

-

Add 2 µL of a solution containing the anti-GST Europium cryptate antibody (final concentration 1 nM) and Streptavidin-XL665 (final concentration 20 nM).

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the concentration of this compound to determine the IC50, which can then be converted to a Ki value.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

NF-κB Activation Assay (p65 Translocation)

This assay is used to assess the activation of the NF-κB pathway by this compound.

Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm by its inhibitor, IκB. Upon activation of the NF-κB pathway, IκB is degraded, and p65 translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound for the desired time points.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Clinical Data

A Phase 1, open-label, dose-escalation study of this compound (NCT01226277) was conducted in patients with refractory solid tumors or lymphoma.[3]

| Parameter | Value |

| Number of Patients | 42 |

| Dosing Regimen | Oral, once daily for 14 days, followed by a 7-day rest period (21-day cycle) |

| Dose Escalation | 5 mg to 600 mg |

| Maximum Tolerated Dose (MTD) | Not reached; the maximum planned dose of 600 mg was administered. |

| Common Adverse Events (Grade 1/2) | Fatigue, nausea, vomiting, rash |

| Dose-Limiting Toxicities (DLTs) | Grade 3 fatigue (1 patient at 450 mg) |

| Objective Responses | 2 Complete Responses (CRs) in patients with MALT lymphoma and ovarian cancer |

Conclusion

This compound is a potent, orally bioavailable pan-IAP antagonist that has demonstrated promising preclinical and early clinical activity. Its ability to target multiple IAP proteins and induce apoptosis in cancer cells makes it an attractive therapeutic agent. The data presented in this technical guide provide a comprehensive overview of the mechanism of action, target engagement, and clinical potential of this compound. Further clinical investigation of this compound, both as a single agent and in combination with other anti-cancer therapies, is warranted.

References

Preclinical Profile of CUDC-427: An In-Depth Technical Guide for Oncology Researchers

Executive Summary: CUDC-427 (also known as GDC-0917) is an orally available, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO). It functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells that play a crucial role in suppressing apoptosis. By mimicking the endogenous Smac protein, this compound binds to and inhibits multiple IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), thereby promoting programmed cell death in malignant cells. This technical guide provides a comprehensive overview of the preclinical data for this compound in oncology, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Restoring Apoptotic Signaling

This compound exerts its anti-cancer effects by targeting the IAP family of proteins, which are key regulators of apoptosis. IAPs block programmed cell death by directly inhibiting caspases, the executioner enzymes of apoptosis, and by participating in pro-survival signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1][2][3]

This compound mimics the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile) of the endogenous Smac protein, which allows it to bind to the Baculoviral IAP Repeat (BIR) domains of IAPs.[2][4] This binding disrupts the inhibitory interaction between IAPs and caspases, leading to the activation of the apoptotic cascade.

A critical aspect of this compound's mechanism involves the induction of cIAP1 and cIAP2 auto-ubiquitination and subsequent proteasomal degradation.[4][5][6] The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[1] This signaling cascade can result in the production of tumor necrosis factor-alpha (TNFα), which can act in an autocrine or paracrine manner to further promote apoptosis.[1][4]

The dual action of this compound—releasing the brakes on caspase activity by inhibiting XIAP and promoting a pro-apoptotic signaling loop via cIAP degradation and TNFα production—makes it a promising therapeutic agent for various cancers.

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.

Binding Affinity

This compound is a pan-IAP antagonist with high affinity for multiple IAP proteins.

| IAP Protein | Ki (nM) |

| cIAP1 | <60 |

| cIAP2 | <60 |

| XIAP | <60 |

| ML-IAP | <60 |

| Table 1: Binding affinities (Ki) of this compound for various IAP proteins.[7] |

Cellular Potency

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, with IC50 values typically in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 3.04 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 4.26 |

| Neuroblastoma Cell Lines | Neuroblastoma | 20 - 60 |

| Table 2: In vitro cytotoxicity (IC50) of this compound in various cancer cell lines.[8] |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the single-agent anti-tumor activity of orally administered this compound.

MDA-MB-231 Breast Cancer Xenograft Model

In a widely studied model, this compound exhibited dose-dependent tumor growth inhibition.

| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| 0.08 - 16.3 | Dose-dependent |

| Table 3: In vivo efficacy of this compound in an MDA-MB-231 breast cancer xenograft model.[9] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating its oral bioavailability.

| Species | Clearance (mL/min/kg) |

| Mouse | 12.0 |

| Rat | 27.0 |

| Dog | 15.3 |

| Monkey | 67.6 |

| Table 4: Pharmacokinetic parameters of this compound in various preclinical species.[9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[10][11]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

-

Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[4][5][12]

Western Blot Analysis for IAP Degradation

This method is used to confirm the mechanism of action of this compound by observing the degradation of cIAP1 and XIAP.

-

Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14]

In Vivo Xenograft Study

This protocol outlines a typical experimental design for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 MDA-MB-231 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).[9][15][16]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at various dose levels daily for a specified period (e.g., 21 days). The control group receives the vehicle.[9]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate tumor growth inhibition.[17][18][19]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rsc.org [rsc.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. e-century.us [e-century.us]

- 13. Ceramide targets xIAP and cIAP1 to sensitize metastatic colon and breast cancer cells to apoptosis induction to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. championsoncology.com [championsoncology.com]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

CUDC-427 in Hematological Malignancy Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and have emerged as critical targets in oncology. Their overexpression in various cancers, including hematological malignancies, is associated with therapeutic resistance and poor prognosis. CUDC-427 (also known as GDC-0917) is a potent, orally available, monovalent small molecule that mimics the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). By binding to IAPs, particularly cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), this compound relieves their inhibitory effects on caspases, thereby promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in hematological malignancy models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action

This compound functions as a SMAC mimetic, targeting the BIR (Baculovirus IAP Repeat) domains of IAP proteins. This binding initiates a cascade of events leading to apoptosis. The primary mechanisms include:

-

Antagonism of XIAP: this compound directly binds to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting effector caspases-3, -7, and -9. This releases the brakes on the final executioner phase of apoptosis.

-

Induction of cIAP1/2 Degradation: Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: Degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.

-

Sensitization to TNFα-induced Apoptosis: The depletion of cIAPs prevents the formation of pro-survival signaling complexes downstream of TNFα receptor activation, shifting the balance towards the formation of a pro-apoptotic complex (Complex II), leading to caspase-8 activation and apoptosis.

-

The interplay of these mechanisms can lead to either direct apoptosis in sensitive cell lines or sensitization of cancer cells to other pro-apoptotic stimuli, such as chemotherapy or death receptor ligands like TNFα.

In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines

The cytotoxic activity of this compound has been evaluated across a panel of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency. While a comprehensive dataset for this compound across all hematological cancer subtypes is not publicly available, the following table summarizes representative data for this compound and other SMAC mimetics in relevant cell lines.

| Cell Line | Hematological Malignancy Subtype | Compound | IC50 (µM) | Citation |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | This compound | 4.26 | [1] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Birinapant | ~0.01-0.1 | [2] |

| MV4-11 | Acute Myeloid Leukemia (AML) | Birinapant | ~0.01-0.1 | [2] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | Birinapant | >10 | [2] |

| SUDHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | Birinapant | ~1-10 | [2] |

| SUDHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | Birinapant | ~0.1-1 | [2] |

| MM.1S | Multiple Myeloma (MM) | LCL161 | >10 (single agent) | [3] |

| RPMI-8226 | Multiple Myeloma (MM) | LCL161 | >10 (single agent) | [3] |

Note: Data for Birinapant and LCL161, other SMAC mimetics, are included to provide a broader context of the activity of this class of drugs in hematological malignancies where specific this compound data is not available.

In Vivo Efficacy of this compound in Hematological Malignancy Xenograft Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anti-cancer agents. While specific in vivo efficacy data for this compound in hematological malignancy xenograft models is limited in the public domain, studies with other SMAC mimetics in similar models provide valuable insights into the potential of this drug class.

| Hematological Malignancy Model | Animal Model | Compound | Dosing Regimen | Key Findings | Citation |

| Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Xenograft | Birinapant | Not specified | Substantially shrank tumors with no evident toxicity. | [2] |

| Multiple Myeloma | Vk*MYC transgenic mice | LCL161 | Not specified | Robust in vivo anti-myeloma activity; induced a strong inflammatory response leading to phagocytosis of tumor cells. | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on hematological malignancy cell lines.

Materials:

-

Hematological malignancy cell lines (e.g., WSU-DLCL2, MOLM-13, MM.1S)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for IAP Proteins

This protocol allows for the detection of changes in cIAP1 and XIAP protein levels following treatment with this compound.

Materials:

-

Hematological malignancy cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cIAP1, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a hematological malignancy xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Hematological malignancy cell line (e.g., MOLM-13 for AML, SUDHL-6 for DLBCL)

-

Matrigel (for subcutaneous models)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Subcutaneously inject 5-10 x 10^6 cells mixed with Matrigel into the flank of each mouse. For disseminated leukemia models, inject cells intravenously.

-

Monitor tumor growth regularly using calipers (for subcutaneous models) or by bioluminescence imaging if using luciferase-expressing cells.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally by gavage at the desired dose and schedule (e.g., daily or intermittently). Administer vehicle to the control group.

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and other tissues for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: IAP Inhibition and Apoptosis Induction

Caption: this compound inhibits IAPs, leading to apoptosis and NF-κB activation.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing this compound's in vitro effects on cancer cells.

This compound and TNFα Signaling Crosstalk

Caption: this compound shifts TNFα signaling from survival to apoptosis.

Conclusion and Future Directions

This compound, as a potent SMAC mimetic, demonstrates significant preclinical activity in models of hematological malignancies. By effectively targeting IAP proteins, it can induce apoptosis and modulate key survival pathways. The available data, although not fully comprehensive for all hematological cancer subtypes, strongly support the continued investigation of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Future research should focus on:

-

Expanding the in vitro profiling of this compound across a broader range of hematological malignancy cell lines to identify sensitive and resistant populations.

-

Conducting comprehensive in vivo efficacy studies of this compound in orthotopic and patient-derived xenograft (PDX) models of leukemia, lymphoma, and multiple myeloma.

-

Investigating rational combination strategies, for example, with standard chemotherapy, targeted agents, or immunotherapy, to enhance the anti-tumor activity of this compound.

-

Identifying and validating predictive biomarkers to aid in patient selection for future clinical trials.

This technical guide provides a foundational understanding of the preclinical data and methodologies associated with this compound in hematological malignancies, serving as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

References

Oral Bioavailability of CUDC-427 in Mice: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data

Although the precise percentage of oral bioavailability and detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for CUDC-427 in mice have not been published, some key data points from preclinical studies are available.

| Parameter | Value | Species | Notes |

| Clearance | 12.0 mL/min/kg | Mouse | This value indicates a low to moderate clearance rate in mice. |

| Oral Dose Range (Efficacy Study) | 0.08 - 16.3 mg/kg | Mouse | Used in a xenograft model of breast cancer. |

Experimental Protocols

While a specific protocol for an oral bioavailability study of this compound in mice is not publicly detailed, the following protocols for a mouse xenograft efficacy study involving oral administration and a general procedure for pharmacokinetic studies provide a framework for such an experiment.

In Vivo Xenograft Efficacy Study with Oral Administration of this compound

This protocol describes a study to evaluate the antitumor activity of orally administered this compound in a mouse model.

1. Animal Model:

-

Species: Mouse

-

Strain: Female SCID.bg mice

2. Tumor Cell Implantation:

-

MDA-MB-231 human breast adenocarcinoma cells are implanted subcutaneously into the flank of the mice.

3. Formulation of this compound for Oral Administration:

-

Vehicle: 15% hydroxypropyl-β-cyclodextrin in 20 mM succinic acid buffer (aqueous).

-

Preparation: this compound is dissolved in the vehicle to the desired concentrations.

4. Dosing:

-

Route of Administration: Oral gavage.

-

Dosage: Doses ranging from 0.08 to 16.3 mg/kg have been used in efficacy studies.

-

Frequency: Once daily.

5. Monitoring and Endpoints:

-

Tumor volume and body weight are measured regularly.

-

The study is terminated when tumors reach a predetermined size or if significant toxicity is observed.

General Protocol for an Oral Bioavailability Study in Mice

This protocol outlines the general steps to determine the pharmacokinetic parameters of a compound after oral administration.

1. Animal Model and Dosing:

-

Species: Mouse (specific strain to be chosen based on the study objectives).

-

Groups:

-

Intravenous (IV) administration group (for determination of absolute bioavailability).

-

Oral (PO) administration group.

-

-

Formulation: The compound is formulated in a suitable vehicle for both IV and PO administration.

-

Dosing:

-

A single bolus dose is administered intravenously to one group.

-

A single dose is administered by oral gavage to another group.

-

2. Sample Collection:

-

Blood samples are collected at predetermined time points after dosing from both groups (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma is separated from the blood samples by centrifugation.

3. Bioanalytical Method:

-

The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Pharmacokinetic Analysis:

-

The plasma concentration-time data is used to calculate pharmacokinetic parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes.

-

-

Oral Bioavailability (F%) Calculation:

-

F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100

-

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: IAP Antagonism

This compound acts as a Smac mimetic to inhibit IAP proteins. This leads to the activation of caspases and induction of apoptosis. In many cancer cells, the efficacy of Smac mimetics is dependent on the presence of Tumor Necrosis Factor-alpha (TNFα), which initiates the extrinsic apoptosis pathway.

Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.

Experimental Workflow for Oral Bioavailability Study

The following diagram illustrates the key steps involved in a typical preclinical oral bioavailability study.

Caption: Workflow for determining the oral bioavailability of a compound in mice.

References

CUDC-427: A Technical Guide to a Potent IAP Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-427, also known as GDC-0917, is a potent, orally available, second-generation small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac). It functions as a pan-selective antagonist of Inhibitor of Apoptosis Proteins (IAPs), including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] By mimicking the action of endogenous Smac, this compound relieves the IAP-mediated suppression of apoptosis, thereby promoting programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₃₆N₆O₄S |

| Molecular Weight | 564.70 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide |

| SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)NC1=C(C2=CC=CC=C2)N=C(S1)C1=NC=CO1 |

| InChI Key | HSHPBORBOJIXSQ-HARLFGEKSA-N |

| CAS Number | 1446182-94-0 |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties and Mechanism of Action

This compound exerts its pro-apoptotic effects by targeting the BIR (Baculoviral IAP Repeat) domains of IAP proteins. This binding event disrupts the interaction between IAPs and caspases, leading to the activation of the caspase cascade and subsequent apoptosis.

Binding Affinity and Potency

This compound is a pan-selective IAP inhibitor with high affinity for multiple IAP family members. While specific Ki values for this compound are not consistently reported in publicly available literature, potent Smac mimetics from the same chemical series have demonstrated low nanomolar to sub-nanomolar binding affinities for the BIR3 domains of cIAP1 and cIAP2, and nanomolar affinity for XIAP.[2]

| Target | Binding Affinity (Ki) |

| cIAP1 (BIR3) | < 1 nM (for a similar compound in the series)[2] |

| cIAP2 (BIR3) | < 1.9 nM (for a similar compound in the series)[2] |

| XIAP (BIR3) | 36 nM (for a similar compound in the series)[2] |

| Pan-IAP | Ki < 60 nM |

In Vitro and In Vivo Activity

In vitro studies have shown that this compound can induce the degradation of cIAP1 in a concentration-dependent manner.[1] It has demonstrated cytotoxic activity against various cancer cell lines, with reported IC50 values of 3.04 µM in MDA-MB-231 breast cancer cells and 4.26 µM in WSU-DLCL lymphoma cells.

In vivo, this compound has shown dose-dependent anti-tumor activity in a breast cancer xenograft model.[1] Pharmacodynamic studies in a Phase I clinical trial (NCT01226277) confirmed target engagement, with significant decreases in cIAP1 levels observed in peripheral blood mononuclear cells (PBMCs) of patients.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in several species.

| Species | Clearance (mL/min/kg) | Oral Bioavailability |

| Mouse | 12.0[1] | - |

| Rat | 27.0[1] | - |

| Dog | 15.3[1] | - |

| Monkey | 67.6[1] | Lowest compared to other species[1] |

Signaling Pathway

This compound modulates the TNFα signaling pathway, shifting the balance from pro-survival to pro-apoptotic signaling. In the absence of an IAP inhibitor, TNFα binding to its receptor (TNFR1) can lead to the formation of Complex I, which activates the NF-κB pathway, promoting cell survival. However, in the presence of this compound, cIAPs are degraded, preventing the formation of a functional Complex I and leading to the assembly of a pro-apoptotic secondary complex, often referred to as the ripoptosome or Complex II. This complex, consisting of RIPK1, FADD, and procaspase-8, leads to the activation of caspase-8 and the initiation of the apoptotic cascade.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis of cIAP1 Degradation and Caspase-3 Cleavage

This protocol outlines a method to detect this compound-induced degradation of cIAP1 and activation of apoptosis through caspase-3 cleavage.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cIAP1, anti-cleaved caspase-3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-